MM 419447

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

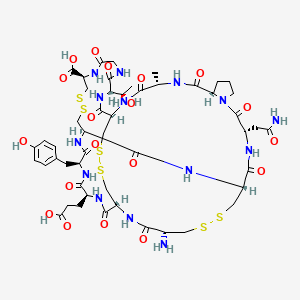

C50H70N14O19S6 |

|---|---|

分子量 |

1363.6 g/mol |

IUPAC名 |

(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carboxylic acid |

InChI |

InChI=1S/C50H70N14O19S6/c1-21-39(71)59-32-19-87-86-16-29-43(75)56-26(9-10-37(69)70)41(73)57-27(12-23-5-7-24(66)8-6-23)42(74)61-31(18-88-89-20-33(50(82)83)55-36(68)14-53-48(80)38(22(2)65)63-46(32)78)45(77)62-30(17-85-84-15-25(51)40(72)60-29)44(76)58-28(13-35(52)67)49(81)64-11-3-4-34(64)47(79)54-21/h5-8,21-22,25-34,38,65-66H,3-4,9-20,51H2,1-2H3,(H2,52,67)(H,53,80)(H,54,79)(H,55,68)(H,56,75)(H,57,73)(H,58,76)(H,59,71)(H,60,72)(H,61,74)(H,62,77)(H,63,78)(H,69,70)(H,82,83)/t21-,22+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,38-/m0/s1 |

InChIキー |

PEHXAHVIVOAJQN-BRJMRMHMSA-N |

異性体SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)CC(=O)N)CC5=CC=C(C=C5)O)CCC(=O)O |

正規SMILES |

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N4CCCC4C(=O)N1)CC(=O)N)CC5=CC=C(C=C5)O)CCC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Gastrointestinal Mechanism of Action of MM 419447

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MM 419447 is the principal, active metabolite of the guanylate cyclase-C (GC-C) agonist linaclotide, a therapeutic agent approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). This technical guide delineates the mechanism of action of this compound within the gastrointestinal (GI) tract, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular signaling pathways. This compound acts locally on the luminal surface of the intestinal epithelium, where it selectively binds to and activates GC-C. This activation triggers a cascade of intracellular events, culminating in increased intestinal fluid secretion and accelerated GI transit, thereby alleviating symptoms of constipation. Furthermore, evidence suggests a role for this compound in modulating visceral hypersensitivity, contributing to pain relief in IBS-C patients.

Molecular Mechanism of Action

This compound, a 13-amino acid peptide, is formed in the small intestine through the proteolytic cleavage of the C-terminal tyrosine from its parent compound, linaclotide.[1] Like linaclotide, this compound functions as a potent and selective agonist of the guanylate cyclase-C (GC-C) receptor, which is expressed on the apical membrane of intestinal epithelial cells.[1][2]

The binding of this compound to GC-C initiates a signaling cascade that proceeds as follows:

-

GC-C Receptor Activation: Upon binding, this compound induces a conformational change in the GC-C receptor, activating its intracellular catalytic domain.

-

Increased Intracellular cGMP: The activated GC-C catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] In vitro studies using the human colon carcinoma cell line T84 have demonstrated a significant, concentration-dependent accumulation of intracellular cGMP in response to this compound.[3][4]

-

Activation of CFTR: The elevated intracellular cGMP levels allosterically activate cGMP-dependent protein kinase II (PKG-II), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel also located on the apical membrane of intestinal epithelial cells.[3]

-

Ion and Fluid Secretion: The opening of the CFTR channel leads to the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen.[3] This increased luminal anion concentration osmotically draws water into the intestines, resulting in increased intestinal fluid.

-

Accelerated Gastrointestinal Transit: The augmented intestinal fluid content softens stools and accelerates GI transit, thereby alleviating constipation.[4]

dot

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, demonstrating its potent and selective action on the GC-C receptor and its downstream effects.

Table 1: Receptor Binding Affinity of this compound

| Ligand | Preparation | Assay Type | pH | Relative Affinity (Ki, nM) | Reference |

| This compound | T84 Cells | Competitive Radioligand Binding ([¹²⁵I]-pSTa) | 7.0 | Comparable to Linaclotide | [5] |

| Linaclotide | T84 Cells | Competitive Radioligand Binding ([¹²⁵I]-pSTa) | 7.0 | 1.23 - 1.64 | [6] |

| This compound | Rat Small Intestine Brush-Border Membranes | Competitive Radioligand Binding ([¹²⁵I]-pSTa) | 7.0 | Comparable to Linaclotide | [5] |

Table 2: In Vitro Functional Activity of this compound

| Compound | Cell Line | Endpoint | EC₅₀ (nM) | Reference |

| This compound | T84 | cGMP Accumulation | Not explicitly stated, but concentration-dependent | [3][4] |

| Linaclotide | T84 | cGMP Accumulation | 99 | [6] |

Table 3: In Vivo Pharmacodynamic Effects of this compound in Rats

| Treatment | Dose | Model | Effect | Reference |

| This compound | Orally Dosed | Small Intestinal Loops | Significantly increased fluid secretion and intraluminal cGMP | [4] |

| This compound | Orally Dosed | Gastrointestinal Transit | Dose-dependent acceleration of GI transit | [4] |

| Linaclotide | ≥5 µg/kg (oral) | Gastrointestinal Transit | Significant, dose-dependent increase in GI transit rates | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation by researchers.

In Vitro cGMP Accumulation Assay in T84 Cells

Objective: To quantify the intracellular accumulation of cGMP in T84 cells following stimulation with this compound.

Materials:

-

Human T84 colon carcinoma cells (ATCC CCL-248)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

Cell lysis buffer

-

cGMP enzyme immunoassay (EIA) kit

Protocol:

-

Cell Culture: Culture T84 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed T84 cells into 24-well plates at a density that allows them to reach confluence at the time of the assay.

-

Starvation: Once confluent, wash the cells with PBS and replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free DMEM for 30 minutes at 37°C to prevent cGMP degradation.

-

Stimulation: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lysis: Aspirate the medium and lyse the cells by adding cold cell lysis buffer.

-

Quantification: Determine the intracellular cGMP concentration in the cell lysates using a cGMP EIA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize cGMP concentrations to the total protein content in each well. Plot the cGMP concentration against the log of the this compound concentration to determine the EC₅₀ value.

dot

In Vivo Rat Intestinal Loop Model for Fluid Secretion

Objective: To measure the effect of luminally administered this compound on intestinal fluid secretion in an in vivo rat model.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Surgical suture

-

This compound solution

-

Vehicle control (e.g., saline)

-

Calibrated syringe

Protocol:

-

Animal Preparation: Fast rats overnight with free access to water. Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Gently exteriorize the jejunum.

-

Loop Creation: Ligate the intestine at two points approximately 5-7 cm apart to create a closed loop, ensuring the mesenteric blood supply is not compromised.

-

Injection: Inject a known volume (e.g., 0.5 mL) of either the this compound solution or the vehicle control directly into the lumen of the ligated loop using a calibrated syringe.

-

Incubation: Carefully return the intestine to the abdominal cavity and close the incision with sutures. Allow the animal to recover from anesthesia in a warm environment for a set period (e.g., 2-4 hours).

-

Measurement: Euthanize the rat and carefully dissect the ligated intestinal loop. Measure the length and weight of the loop. The fluid accumulation is determined by the ratio of the loop weight (in g) to its length (in cm).

-

Data Analysis: Compare the weight-to-length ratios of the this compound-treated loops to the vehicle-treated loops to determine the net fluid secretion.

dot

In Vivo Rat Gastrointestinal Transit Model

Objective: To evaluate the effect of orally administered this compound on the rate of gastrointestinal transit in rats.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound solution for oral gavage

-

Vehicle control for oral gavage

-

Non-absorbable marker (e.g., carmine red or charcoal meal)

-

Oral gavage needles

Protocol:

-

Animal Acclimation and Fasting: Acclimate rats to handling and fasting conditions. Fast rats for 12-18 hours before the experiment, with free access to water.

-

Dosing: Administer this compound or vehicle control to the rats via oral gavage.

-

Marker Administration: At a specified time after dosing (e.g., 30 minutes), administer a non-absorbable marker (e.g., 1.5 mL of a 5% charcoal meal suspension in 10% gum arabic) via oral gavage.

-

Observation Period: Place the rats in individual cages with a clean bottom and observe them for the excretion of the marker in their feces. Record the time of the first appearance of the colored feces.

-

Alternative Endpoint (Distance Traveled): At a fixed time point after marker administration (e.g., 60-90 minutes), euthanize the rats. Carefully dissect the entire gastrointestinal tract from the stomach to the distal colon. Measure the total length of the small intestine and the distance the charcoal meal has traveled from the pylorus.

-

Data Analysis: For the time-to-excretion method, compare the mean time for the this compound-treated group to the vehicle group. For the distance traveled method, calculate the gastrointestinal transit as a percentage of the total small intestine length traveled by the marker and compare the means between the treatment and control groups.

dotdot digraph "GI_Transit_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee];

A [label="1. Fast Rats Overnight", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Oral Gavage with this compound or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Oral Gavage with Charcoal Meal Marker", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Euthanize at a Fixed Timepoint", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Excise GI Tract", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Measure Distance Traveled by Marker", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Calculate % Transit", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; }

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. Frontiers | Drug Development for the Irritable Bowel Syndrome: Current Challenges and Future Perspectives [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pubcompare.ai [pubcompare.ai]

- 5. mdpi.com [mdpi.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Discovery and Initial Characterization of MM 419447: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM 419447 is the active metabolite of the FDA-approved drug linaclotide, a guanylate cyclase-C (GC-C) agonist used for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound. It details the biotransformation of linaclotide to this compound, its mechanism of action, and its pharmacological effects. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for its characterization, and includes visualizations of relevant pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Biotransformation

This compound was identified as the principal and pharmacologically active metabolite of linaclotide during preclinical pharmacokinetic analyses.[1] Linaclotide, a 14-amino acid peptide, undergoes metabolism in the gastrointestinal tract. Specifically, this compound is formed through the cleavage of the C-terminal tyrosine residue from linaclotide.[2][3] This conversion is mediated by carboxypeptidase A. Following oral administration of linaclotide, this compound is the predominant active peptide recovered in feces, confirming its formation in vivo.[4][5]

Mechanism of Action

This compound, like its parent compound linaclotide, is a potent and selective agonist of the guanylate cyclase-C (GC-C) receptor, which is located on the luminal surface of the intestinal epithelium.[1][2] The binding of this compound to the GC-C receptor initiates a signaling cascade that results in an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP).[2][4] This elevation in intracellular cGMP has two primary downstream effects:

-

Increased Intestinal Fluid Secretion: Elevated cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. This ionic gradient drives water into the intestines, increasing the luminal fluid content.[2]

-

Accelerated Gastrointestinal Transit: The increased fluid content in the intestines leads to a softening of the stool and an acceleration of gastrointestinal transit.[4]

Furthermore, increased extracellular cGMP has been shown to inhibit colonic nociceptors, which may contribute to the visceral analgesic effects observed with linaclotide.[6][7]

Quantitative Pharmacological Data

The initial characterization of this compound involved several key in vitro and in vivo experiments to determine its binding affinity, functional activity, and physiological effects.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Ligand | Preparation | pH | Relative Binding Affinity (Ki, nM) | Reference |

| This compound | T84 cell membranes | 7.0 | Comparable to linaclotide | [8] |

| Linaclotide | T84 cell membranes | 7.0 | 3.1 | [9] |

| This compound | Rat small intestine brush-border membranes | 7.0 | Comparable to linaclotide | [8] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line | Endpoint | Result | Reference |

| cGMP Accumulation | T84 cells | Intracellular cGMP | Concentration-dependent increase | [4] |

Table 3: In Vivo Pharmacological Effects of this compound in Rats

| Experiment | Model | Dosage | Endpoint | Result | Reference |

| Intestinal Fluid Secretion | Small intestinal loops | Orally dosed | Fluid accumulation | Significant increase | [4] |

| Intraluminal cGMP Levels | Small intestinal loops | Orally dosed | cGMP concentration | Increased | [4] |

| Gastrointestinal Transit | Whole animal | Orally dosed | Transit rate | Dose-dependent acceleration | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings.

Competitive Radioligand-Binding Assay

This assay was used to determine the binding affinity of this compound to the GC-C receptor.

Protocol:

-

Membrane Preparation: T84 human colon carcinoma cells were homogenized, and the membrane fraction was isolated by centrifugation.

-

Binding Reaction: The cell membranes were incubated in a buffer solution (pH 7.0) containing a fixed concentration of [¹²⁵I]-labeled porcine heat-stable enterotoxin (pSTa), a known high-affinity ligand for GC-C.

-

Competition: Increasing concentrations of unlabeled this compound were added to the reaction to compete with the radioligand for binding to the GC-C receptor.

-

Incubation: The reaction mixture was incubated to allow binding to reach equilibrium.

-

Separation: The membrane-bound radioligand was separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter was measured using a gamma counter.

-

Data Analysis: The data were analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) was then calculated from the IC₅₀ value.[8]

In Vitro cGMP Accumulation Assay

This assay measured the functional activity of this compound in stimulating the production of intracellular cGMP.

Protocol:

-

Cell Culture: T84 cells were cultured to confluence in appropriate cell culture plates.

-

Pre-incubation: The cells were pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cGMP.

-

Stimulation: The cells were then incubated with varying concentrations of this compound for a defined period.

-

Lysis: The reaction was terminated, and the cells were lysed to release the intracellular cGMP.

-

Quantification: The concentration of cGMP in the cell lysates was determined using a commercially available enzyme immunoassay (EIA) kit.[10]

Rat Intestinal Loop Model for Fluid Secretion

This in vivo model was used to assess the effect of this compound on intestinal fluid secretion.

Protocol:

-

Animal Preparation: Rats were fasted overnight with free access to water.

-

Surgical Procedure: Under anesthesia, a midline abdominal incision was made to expose the small intestine. Ligated loops of a defined length were created in the jejunum.

-

Dosing: this compound or a vehicle control was injected into the lumen of the ligated loops.

-

Incubation: The intestine was returned to the abdominal cavity, and the incision was closed. The animals were allowed to recover for a specific period.

-

Measurement: After the incubation period, the animals were euthanized, and the ligated loops were excised. The length and weight of each loop were measured. The ratio of weight to length was calculated as an index of fluid accumulation.[4]

Gastrointestinal Transit Assay in Rats

This assay was used to measure the effect of this compound on the rate of gastrointestinal transit.

Protocol:

-

Animal Preparation: Rats were fasted prior to the experiment.

-

Dosing: The animals were orally administered this compound or a vehicle control.

-

Marker Administration: At a specified time after dosing, a non-absorbable colored marker (e.g., carmine red or charcoal meal) was administered orally.

-

Observation: The animals were monitored, and the time to the first appearance of the colored marker in the feces was recorded as the gastrointestinal transit time. Alternatively, at a fixed time point after marker administration, the animals were euthanized, and the distance traveled by the marker through the gastrointestinal tract was measured.[4]

Conclusion

This compound is the biologically active metabolite of linaclotide, formed by the removal of the C-terminal tyrosine. Its discovery and initial characterization have demonstrated that it is a potent guanylate cyclase-C receptor agonist that acts locally in the gastrointestinal tract. The in vitro and in vivo studies summarized in this guide confirm its ability to stimulate intestinal fluid secretion and accelerate gastrointestinal transit, the key mechanisms underlying the therapeutic effects of linaclotide. The provided data and experimental protocols offer a foundational resource for further research and development in the field of gastrointestinal motility disorders.

References

- 1. hhs.texas.gov [hhs.texas.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacologic properties, metabolism, and disposition of linaclotide, a novel therapeutic peptide approved for the treatment of irritable bowel syndrome with constipation and chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacologic Properties, Metabolism, and Disposition of Linaclotide, a Novel Therapeutic Peptide Approved for the Treatment of Irritable Bowel Syndrome with Constipation and Chronic Idiopathic Constipation | Semantic Scholar [semanticscholar.org]

- 6. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Linaclotide inhibits colonic nociceptors and relieves abdominal pain via guanylate cyclase-C and extracellular cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Improving the Gastrointestinal Stability of Linaclotide - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of MM-419447: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-419447 is the sole pharmacologically active metabolite of the guanylate cyclase-C (GC-C) agonist linaclotide, a therapeutic agent approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1] This technical guide provides a comprehensive overview of the pharmacological profile of MM-419447, detailing its mechanism of action, receptor binding affinity, in vitro and in vivo functional activity, and the experimental protocols used for its characterization. All quantitative data are presented in structured tables for clarity and comparative analysis. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Linaclotide is a 14-amino acid peptide that acts locally in the gastrointestinal tract.[2][3] Following oral administration, linaclotide is metabolized in the small intestine through the cleavage of its C-terminal tyrosine residue to form MM-419447, a 13-amino acid peptide.[1] This biotransformation is a key step in the therapeutic action of linaclotide, as MM-419447 is an equipotent agonist of the guanylate cyclase-C (GC-C) receptor.[1] Activation of GC-C by MM-419447 initiates a signaling cascade that ultimately leads to increased intestinal fluid secretion and accelerated transit, alleviating the symptoms of constipation.[1]

Mechanism of Action

MM-419447, like its parent compound linaclotide, is a potent agonist of the guanylate cyclase-C (GC-C) receptor, a transmembrane protein located on the apical surface of intestinal epithelial cells.[1] The binding of MM-419447 to the extracellular domain of GC-C induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain. This enzymatic domain catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1]

The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase II (PKGII). PKGII, in turn, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel on the apical membrane of enterocytes. The opening of the CFTR channel results in the secretion of chloride and bicarbonate ions into the intestinal lumen. This efflux of anions is followed by the paracellular movement of sodium and water, leading to increased intestinal fluid secretion and luminal hydration. The increased fluid content softens the stool and accelerates intestinal transit.

Furthermore, extracellular cGMP has been shown to decrease the activity of pain-sensing nerves in the colon, which may contribute to the visceral analgesic effects observed with linaclotide treatment.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the binding affinity and functional activity of MM-419447 in comparison to its parent compound, linaclotide.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Cell Line | Assay Type | Radioligand | Affinity (Ki) | Reference |

| MM-419447 | Guanylate Cyclase-C | T84 | Competitive Binding | [¹²⁵I]-pSTa | Comparable to Linaclotide | [4] |

| Linaclotide | Guanylate Cyclase-C | T84 | Competitive Binding | [¹²⁵I]-pSTa | 1.23-1.64 nM | [5] |

Note: While specific Ki values for MM-419447 are not explicitly stated in the cited literature, it is consistently reported to have a binding affinity "very similar" or "comparable" to linaclotide.[4]

Table 2: In Vitro Functional Activity

| Compound | Assay | Cell Line | Parameter | Potency (EC₅₀) | Reference |

| MM-419447 | cGMP Accumulation | T84 | Intracellular cGMP | Equally potent to Linaclotide | [1] |

| Linaclotide | cGMP Accumulation | T84 | Intracellular cGMP | 99 nM | [5] |

Note: The potency of MM-419447 is described as "equally potent" to linaclotide, suggesting an EC₅₀ value of approximately 99 nM.[1]

Table 3: In Vivo Pharmacokinetic Parameters in Rats

| Compound | Route of Administration | Dose | Cmax | AUC₀₋₆ | t½ |

| MM-419447 | Oral (p.o.) | 10 mg/kg | 27 ng/mL | ≤ 29.7 ng·h/mL | 0.33 hours |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments to characterize the pharmacological profile of MM-419447.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of MM-419447 to the GC-C receptor.

Methodology:

-

Cell Culture and Membrane Preparation: Human colon carcinoma T84 cells, which endogenously express the GC-C receptor, are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

-

Competitive Binding Reaction: The T84 cell membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled GC-C agonist, such as [¹²⁵I]-porcine heat-stable enterotoxin ([¹²⁵I]-pSTa), and varying concentrations of the unlabeled test compound (MM-419447).

-

Separation and Quantification: After reaching equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filter is then quantified using a gamma counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing ligand (MM-419447). The concentration of MM-419447 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cGMP Accumulation Assay

Objective: To assess the functional activity of MM-419447 by measuring its ability to stimulate cGMP production in vitro.

Methodology:

-

Cell Culture: T84 cells are seeded in multi-well plates and grown to confluence.

-

Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cGMP. Subsequently, the cells are stimulated with varying concentrations of MM-419447 for a defined period.

-

Cell Lysis and cGMP Quantification: The reaction is terminated, and the cells are lysed. The intracellular concentration of cGMP is then determined using a commercially available enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit.

-

Data Analysis: The concentration of cGMP is plotted against the concentration of MM-419447 to generate a dose-response curve. The effective concentration that produces 50% of the maximal response (EC₅₀) is calculated to determine the potency of the compound.

In Vivo Intestinal Fluid Secretion Assay (Rat Ligated Loop Model)

Objective: To evaluate the in vivo effect of MM-419447 on intestinal fluid secretion.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water. The animals are anesthetized, and a midline abdominal incision is made to expose the small intestine.

-

Ligated Loop Creation: A segment of the jejunum or ileum is isolated by ligating both ends with surgical silk, forming a closed loop.

-

Compound Administration: A solution containing MM-419447 or a vehicle control is injected into the lumen of the ligated loop.

-

Incubation and Measurement: The abdominal incision is closed, and the animals are allowed to recover for a specified period. After the incubation period, the animals are euthanized, and the ligated loop is excised. The length and weight of the loop are measured. The fluid accumulation is determined by the ratio of the loop weight to its length (g/cm).

-

Data Analysis: The fluid accumulation in the MM-419447-treated group is compared to the vehicle-treated group to determine the effect of the compound on intestinal fluid secretion.

Conclusion

MM-419447 is the active metabolite of linaclotide and a potent, selective agonist of the guanylate cyclase-C receptor. Its pharmacological activity is comparable to that of linaclotide, demonstrating high-affinity binding to the GC-C receptor and stimulating intracellular cGMP production, which leads to increased intestinal fluid secretion and accelerated transit. The in vivo data in rat models confirm its ability to induce these physiological effects. This in-depth technical guide provides researchers and drug development professionals with a comprehensive understanding of the pharmacological profile of MM-419447, supported by quantitative data and detailed experimental methodologies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Linaclotide: A Novel Therapy for Chronic Constipation and Constipation-Predominant Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Guanylate Cyclase-C Receptor Binding Affinity of MM-419447

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of MM-419447, the active metabolite of the guanylate cyclase-C (GC-C) agonist linaclotide, to its target receptor. This document outlines the quantitative binding data, detailed experimental methodologies for affinity determination, and visual representations of the relevant biological pathways and experimental workflows.

Core Data Presentation: Receptor Binding Affinity

MM-419447 is a potent agonist of the guanylate cyclase-C (GC-C) receptor.[1][2] It is the primary active metabolite of linaclotide, formed by the removal of the C-terminal tyrosine.[3][4] In vitro studies have consistently demonstrated that MM-419447 exhibits a high binding affinity for the GC-C receptor, which is comparable to that of its parent compound, linaclotide.[1][5] This binding is pH-independent, a crucial characteristic for a drug acting in the varying pH environments of the gastrointestinal tract.[3][5]

While specific quantitative binding affinity values (Kᵢ or IC₅₀) for MM-419447 are not consistently reported in publicly available literature, the binding affinity is repeatedly described as "very similar" or "equipotent" to linaclotide.[3][5] For comparative purposes, the binding affinity of linaclotide is well-characterized.

| Compound | Receptor | Cell Line | Radioligand | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) | Reference |

| MM-419447 | Guanylate Cyclase-C (GC-C) | T84 | [¹²⁵I]-pSTa | Comparable to Linaclotide | Not Reported | [5] |

| Linaclotide | Guanylate Cyclase-C (GC-C) | T84 | Not Specified | 1.23-1.64 nM | [6] | |

| Linaclotide | Human Guanylate Cyclase-C (hGC-C) | HEK293E | Not Specified | 8.7 ± 0.7 nM | [7] | |

| Linaclotide | Mouse Guanylate Cyclase-C (mGC-C) | HEK293E | Not Specified | 35 ± 3 nM | [7] |

Experimental Protocols

The determination of the binding affinity of ligands such as MM-419447 to the GC-C receptor is typically performed using a competitive radioligand binding assay. The following protocol is a representative methodology based on published studies.

Competitive Radioligand Binding Assay for GC-C Receptor

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., MM-419447) for the guanylate cyclase-C (GC-C) receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cells: Human colon carcinoma T84 cells, which endogenously express the GC-C receptor.

-

Radioligand: [¹²⁵I]-pSTa (porcine heat-stable enterotoxin A), a known high-affinity agonist of the GC-C receptor.

-

Test Compound: MM-419447.

-

Binding Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MnCl₂, 1 mM EDTA, and 0.1% BSA.

-

Wash Buffer: Ice-cold phosphate-buffered saline (PBS).

-

Lysis Buffer: 1 N NaOH.

-

Scintillation Cocktail.

-

Apparatus: Gamma counter, filtration apparatus (e.g., Brandel cell harvester), glass fiber filters.

Procedure:

-

Cell Culture: T84 cells are cultured to confluence in appropriate cell culture flasks.

-

Membrane Preparation (Optional, can be performed on whole cells):

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer.

-

Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of cell membrane preparation or whole cells to each well.

-

Add increasing concentrations of the unlabeled test compound (MM-419447).

-

Add a fixed concentration of the radioligand ([¹²⁵I]-pSTa).

-

To determine non-specific binding, a set of wells should contain the radioligand and a saturating concentration of an unlabeled GC-C agonist (e.g., unlabeled pSTa or linaclotide).

-

To determine total binding, a set of wells should contain only the radioligand and the cell membranes/cells.

-

Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Guanylate Cyclase-C (GC-C) Signaling Pathway

Caption: GC-C signaling pathway activated by MM-419447.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for determining GC-C receptor binding affinity.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Linaclotide | 851199-59-2 | >98% [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The evolutionary divergence of receptor guanylyl cyclase C has implications for preclinical models for receptor-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of MM-441947: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of MM-441947, the active metabolite of the guanylate cyclase-C (GC-C) agonist, linaclotide. This document details the experimental data on its receptor binding and functional activity, outlines the methodologies for key experiments, and visualizes the associated signaling pathway and experimental workflows.

Core Findings: Receptor Binding and Functional Activity

MM-441947 is a potent agonist of the GC-C receptor, exhibiting high-affinity binding to human colon carcinoma T84 cells. This binding interaction initiates a signaling cascade that results in a significant, concentration-dependent accumulation of intracellular cyclic guanosine-3',5'-monophosphate (cGMP). The in vitro activity of MM-441947 is comparable to its parent compound, linaclotide.

Data Presentation: Quantitative Analysis of In Vitro Activity

The following tables summarize the key quantitative data regarding the in vitro activity of MM-441947.

Table 1: Relative Binding Affinities of Linaclotide and MM-441947

| Compound | Target | Cell Line/Tissue | Assay Type | Relative Affinity (Ki or IC50) | Reference |

| MM-441947 | Guanylate Cyclase-C (GC-C) | T84 human colon carcinoma cells | Competitive Radioligand Binding ([¹²⁵I]-pSTa) | Comparable to Linaclotide | Busby et al., 2013 |

| Linaclotide | Guanylate Cyclase-C (GC-C) | T84 human colon carcinoma cells | Competitive Radioligand Binding ([¹²⁵I]-pSTa) | Not explicitly stated in snippets | Busby et al., 2013 |

Note: While the primary literature indicates "very similar" or "comparable" binding affinities between MM-441947 and linaclotide, specific quantitative values from "Table 4" of Busby et al., 2013 were not directly available in the searched resources.

Table 2: Functional Activity - cGMP Accumulation

| Compound | Cell Line | Assay Type | Endpoint | EC50 | Reference |

| MM-419447 | T84 human colon carcinoma cells | cGMP Accumulation Assay | Intracellular cGMP levels | Not explicitly stated in snippets | General knowledge from sources |

| Linaclotide | T84 human colon carcinoma cells | cGMP Accumulation Assay | Intracellular cGMP levels | ~772 nM | (Linaclotide activates guanylate cyclase-C/cGMP/protein kinase-II-dependent trafficking of CFTR in the intestine - NIH) |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity of MM-441947 to the GC-C receptor.

Objective: To quantify the affinity of MM-441947 for the GC-C receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Line: T84 human colon carcinoma cells, which endogenously express the GC-C receptor.

-

Radioligand: [¹²⁵I]-pSTa (porcine heat-stable enterotoxin), a known high-affinity agonist for GC-C.

-

Test Compound: MM-441947.

-

Competitor (for non-specific binding): A high concentration of unlabeled pSTa or linaclotide.

-

Assay Buffer: Appropriate physiological buffer (e.g., HEPES-based buffer).

-

Instrumentation: Gamma counter for detecting radioactivity.

Procedure:

-

Cell Culture and Membrane Preparation: T84 cells are cultured to confluency. Cell membranes are then prepared by homogenization and centrifugation to isolate the fraction containing the GC-C receptors.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed amount of T84 cell membranes, a fixed concentration of the radioligand ([¹²⁵I]-pSTa), and varying concentrations of the test compound (MM-441947).

-

Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of MM-441947. The concentration of MM-441947 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular cGMP Accumulation Assay

This functional assay measures the ability of MM-441947 to stimulate the production of the second messenger, cGMP.

Objective: To determine the potency (EC50) of MM-441947 in stimulating intracellular cGMP accumulation in T84 cells.

Materials:

-

Cell Line: T84 human colon carcinoma cells.

-

Test Compound: MM-441947.

-

Stimulation Buffer: Appropriate cell culture medium or buffer.

-

Lysis Buffer: To lyse the cells and release intracellular cGMP.

-

cGMP Detection Kit: Commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits for quantifying cGMP levels.

-

Instrumentation: Plate reader for ELISA or a gamma counter for RIA.

Procedure:

-

Cell Culture: T84 cells are seeded in multi-well plates and grown to a specific confluency.

-

Pre-incubation: The cells are often pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cGMP, thus amplifying the signal.

-

Stimulation: The cells are then treated with varying concentrations of MM-441947 for a defined period at 37°C.

-

Cell Lysis: The stimulation is terminated by removing the medium and adding a lysis buffer to release the intracellular cGMP.

-

Quantification of cGMP: The concentration of cGMP in the cell lysates is determined using a cGMP detection kit according to the manufacturer's instructions.

-

Data Analysis: The cGMP concentration is plotted against the concentration of MM-441947. A dose-response curve is generated, and the EC50 value (the concentration of MM-441947 that produces 50% of the maximal response) is calculated.

Mandatory Visualizations

Signaling Pathway of MM-441947

Caption: Signaling pathway of MM-441947 in intestinal epithelial cells.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for the competitive radioligand binding assay.

Experimental Workflow: cGMP Accumulation Assay

Caption: Workflow for the intracellular cGMP accumulation assay.

The Role of MM 419447 in Intestinal Fluid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 419447 is the principal and active metabolite of Linaclotide, a therapeutic peptide approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2] This document provides a comprehensive technical overview of the pivotal role of this compound in stimulating intestinal fluid secretion, its mechanism of action, and the experimental methodologies used to characterize its function.

This compound is a potent agonist of the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal enterocytes.[3][4] Its activation of this receptor initiates a signaling cascade that ultimately leads to increased intestinal fluid secretion and accelerated gastrointestinal transit.[1][4]

Mechanism of Action

The primary mechanism of action of this compound involves the activation of the GC-C receptor, which leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[4] This elevation in cGMP has two main downstream effects. Firstly, it activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel that increases the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen.[4] Secondly, the accumulation of cGMP is believed to inhibit the sodium/hydrogen exchanger 3 (NHE3), which reduces the absorption of sodium (Na⁺). The combined effect of increased anion secretion and decreased sodium absorption creates an osmotic gradient that drives water into the intestinal lumen, resulting in increased fluid secretion and a softening of stool consistency.[4][5]

Signaling Pathway of this compound in Intestinal Fluid Secretion

Caption: Signaling cascade initiated by this compound binding to GC-C.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound and its parent compound, Linaclotide.

Table 1: In Vitro Activity of Linaclotide and this compound

| Parameter | Molecule | Cell Line | Value | Reference(s) |

| cGMP Accumulation (EC₅₀) | Linaclotide | T84 | 3.7 ± 0.5 nM | [6] |

| Receptor Binding Affinity | This compound | T84 | High affinity, comparable to Linaclotide | [1][3] |

Table 2: In Vivo Effects of this compound in Animal Models

| Effect | Animal Model | Observation | Reference(s) |

| Intestinal Fluid Secretion | Rat | Dose-dependent increase in small intestinal loops | [1][2] |

| Intraluminal cGMP | Rat | Increased levels in small intestinal loops | [1][2] |

| Gastrointestinal Transit | Rat | Dose-dependent acceleration | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Experimental Workflow Overview

Caption: Workflow for in vitro and in vivo characterization of this compound.

cGMP Accumulation Assay in T84 Cells

This assay quantifies the ability of this compound to stimulate the production of intracellular cGMP in a human colon carcinoma cell line (T84) that endogenously expresses the GC-C receptor.

Materials:

-

T84 cells

-

Cell culture medium (e.g., DMEM/F-12)

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

Commercial cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Cell Culture: Culture T84 cells to confluence in appropriate multi-well plates.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor for a defined period (e.g., 10-30 minutes) to prevent cGMP degradation.

-

Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Terminate the reaction and lyse the cells using the provided lysis buffer.

-

cGMP Quantification: Determine the intracellular cGMP concentration in the cell lysates using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cGMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Rat Ligated Intestinal Loop Assay

This in vivo model directly measures the effect of this compound on intestinal fluid secretion.

Materials:

-

Sprague-Dawley rats

-

Anesthetic agent

-

Surgical instruments

-

This compound solution

-

Vehicle control (e.g., saline)

-

Surgical suture

Procedure:

-

Animal Preparation: Anesthetize the rat following approved animal care and use protocols.

-

Surgical Procedure: Perform a midline laparotomy to expose the small intestine. Create ligated loops (typically 2-3 cm in length) in the jejunum or ileum, ensuring the blood supply remains intact.

-

Injection: Inject a defined volume of the this compound solution or vehicle control directly into the lumen of each ligated loop.

-

Incubation: Return the intestine to the abdominal cavity and maintain the animal under anesthesia for a set period (e.g., 2-4 hours).

-

Sample Collection: Euthanize the animal and carefully excise the ligated loops.

-

Measurement: Measure the length and weight of each loop. The fluid accumulation is determined by the ratio of the loop weight (in g) to its length (in cm).

-

Data Analysis: Compare the fluid accumulation in the this compound-treated loops to the vehicle-treated loops to determine the secretagogue activity.

Ussing Chamber Assay for Ion Transport

The Ussing chamber technique is used to measure ion transport across an epithelial tissue or cell monolayer, providing insights into the electrophysiological effects of this compound.

Materials:

-

Ussing chamber system

-

T84 cell monolayers cultured on permeable supports or excised rat intestinal tissue

-

Ringer's solution (or other appropriate physiological buffer)

-

Gas mixture (95% O₂ / 5% CO₂)

-

This compound

-

Voltage-clamp amplifier and data acquisition system

Procedure:

-

Tissue/Cell Mounting: Mount the T84 cell monolayer or a section of rat intestinal mucosa between the two halves of the Ussing chamber, separating the apical and basolateral compartments.

-

Equilibration: Fill both chambers with pre-warmed and gassed Ringer's solution and allow the tissue to equilibrate.

-

Baseline Measurement: Measure the baseline short-circuit current (Isc), which is a measure of net ion transport.

-

Compound Addition: Add this compound to the apical chamber.

-

Measurement of Isc Change: Continuously record the change in Isc following the addition of this compound. An increase in Isc is indicative of net anion secretion.

-

Data Analysis: Quantify the change in Isc (ΔIsc) to determine the effect of this compound on ion transport.

Conclusion

This compound, the active metabolite of Linaclotide, is a key player in the regulation of intestinal fluid secretion. Its targeted action on the GC-C receptor provides a specific mechanism for increasing intestinal fluid, which is beneficial in the treatment of constipation-predominant gastrointestinal disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel GC-C agonists in drug discovery and development.

References

- 1. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]

- 2. Linaclotide | C59H79N15O21S6 | CID 16158208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Linaclotide (Linzess) for Irritable Bowel syndrome With Constipation and For Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. physiologicinstruments.com [physiologicinstruments.com]

An In-depth Technical Guide to MM 419447 and the Cyclic GMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MM 419447, the active metabolite of the guanylate cyclase-C (GC-C) agonist linaclotide, and its interaction with the cyclic guanosine monophosphate (cGMP) signaling pathway. This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols relevant to the study of this compound and similar GC-C agonists. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of this therapeutic pathway.

Introduction to the Cyclic GMP Signaling Pathway

The cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial intracellular second messenger system involved in a wide array of physiological processes.[1] This pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by the enzyme guanylate cyclase (GC). There are two main forms of GC: soluble guanylate cyclase (sGC), which is typically activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which are transmembrane receptors activated by peptide ligands.

One such pGC is guanylate cyclase-C (GC-C), predominantly expressed on the luminal surface of intestinal epithelial cells.[2] The endogenous ligands for GC-C include the peptides guanylin and uroguanylin. Activation of GC-C leads to an increase in intracellular cGMP, which in turn activates cGMP-dependent protein kinase II (PKG-II). PKG-II phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel that promotes the secretion of chloride and bicarbonate into the intestinal lumen.[2][3] This increased ion flow leads to water secretion, resulting in increased intestinal fluid and accelerated transit.

Beyond its effects on intestinal secretion, the GC-C/cGMP pathway also plays a role in visceral pain modulation. Increased extracellular cGMP in the submucosa has been shown to inhibit colonic nociceptors, thereby reducing abdominal pain.[4][5]

This compound: A Potent Agonist of Guanylate Cyclase-C

This compound is the primary and active metabolite of linaclotide, a synthetic 14-amino acid peptide approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[6][7] Linaclotide is converted to this compound in the gastrointestinal tract through the removal of the C-terminal tyrosine residue.[6]

This compound is a potent and selective agonist of the GC-C receptor.[6][8] It binds to GC-C with high affinity, leading to a concentration-dependent increase in intracellular and extracellular cGMP levels.[7][8] This activation of the cGMP signaling cascade mediates the therapeutic effects of linaclotide, including increased intestinal fluid secretion and amelioration of visceral pain.[2][7]

Mechanism of Action

The mechanism of action of this compound is initiated by its binding to the extracellular domain of the GC-C receptor on intestinal epithelial cells. This binding event triggers a conformational change in the receptor, activating its intracellular guanylate cyclase domain. The activated enzyme then catalyzes the conversion of GTP to cGMP. The subsequent increase in intracellular cGMP leads to the activation of PKG-II and the phosphorylation of CFTR, resulting in ion and water secretion into the intestinal lumen. Concurrently, increased extracellular cGMP is believed to modulate the activity of visceral nociceptors, contributing to pain relief.

Figure 1. Signaling pathway of this compound via the GC-C receptor.

Quantitative Data

The following tables summarize the available quantitative data for linaclotide and this compound.

Table 1: Binding Affinity for Guanylate Cyclase-C

| Compound | Cell Line | Radioligand | Ki (nM) | Reference |

| Linaclotide | T84 | [125I]-pSTa | 1.23 - 1.64 | [9] |

| This compound | T84 | [125I]-pSTa | Comparable to Linaclotide | [6][10] |

Table 2: Functional Activity in T84 Cells

| Compound | Assay | EC50 (nM) | Reference |

| Linaclotide | cGMP Accumulation | 99 | [9] |

| This compound | cGMP Accumulation | Not Reported |

Note: While a specific EC50 for this compound is not available in the reviewed literature, it is consistently reported to have pharmacodynamics comparable to linaclotide.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and other GC-C agonists.

Competitive Radioligand Binding Assay for GC-C

This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) for the GC-C receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

T84 human colon carcinoma cells

-

Cell culture medium (e.g., DMEM/F-12 with 10% FBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 1% BSA)

-

Radioligand: [125I]-pSTa (porcine heat-stable enterotoxin a)

-

Unlabeled competitor: this compound or Linaclotide

-

Glass fiber filters

-

Scintillation fluid

-

Gamma counter

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture T84 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Add increasing concentrations of the unlabeled competitor (this compound).

-

Add a constant concentration of the radioligand ([125I]-pSTa).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the log concentration of the unlabeled competitor.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro cGMP Accumulation Assay in T84 Cells

This assay measures the ability of a test compound to stimulate the production of intracellular cGMP in T84 cells.

Materials:

-

T84 cells

-

Cell culture medium (DMEM/F-12 with 10% FBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

-

Test compound (this compound)

-

Lysis buffer

-

cGMP immunoassay kit (e.g., ELISA or HTRF)

Procedure:

-

Cell Culture:

-

Seed T84 cells in a 96-well plate and grow to confluency.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) for a short period (e.g., 15 minutes) to prevent cGMP degradation.

-

Add increasing concentrations of the test compound (this compound) to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cGMP Measurement:

-

Aspirate the medium and lyse the cells according to the cGMP assay kit manufacturer's instructions.

-

Measure the intracellular cGMP concentration in the cell lysates using a competitive immunoassay (e.g., ELISA).

-

-

Data Analysis:

-

Plot the cGMP concentration as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

-

In Vivo Rat Intestinal Loop Fluid Secretion Model

This in vivo model assesses the pro-secretory effects of a test compound in a segment of the rat small intestine.

Figure 2. Experimental workflow for the rat intestinal loop fluid secretion model.

Materials:

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Suture material

-

Test compound (this compound) dissolved in saline

-

Vehicle control (saline)

Procedure:

-

Animal Preparation:

-

Fast the rats overnight with free access to water.

-

Anesthetize the rat.

-

-

Surgical Procedure:

-

Perform a midline laparotomy to expose the small intestine.

-

Isolate a segment of the jejunum (e.g., 3-5 cm in length).

-

Ligate both ends of the segment with suture, being careful not to obstruct major blood vessels.

-

-

Compound Administration:

-

Inject a defined volume (e.g., 0.5 mL) of the test compound solution or vehicle control into the lumen of the ligated loop.

-

Carefully return the loop to the abdominal cavity and close the incision.

-

-

Incubation and Sample Collection:

-

Allow the animal to recover from anesthesia and maintain it for a specific period (e.g., 2-4 hours).

-

Re-anesthetize the rat and excise the ligated intestinal loop.

-

-

Measurement and Analysis:

-

Carefully remove the contents of the loop and measure the volume of accumulated fluid.

-

Alternatively, weigh the loop before and after removing the fluid to determine the net fluid accumulation.

-

Measure the length of the loop.

-

Calculate the fluid accumulation as a ratio of weight to length (mg/cm).

-

Compare the fluid accumulation in the test compound-treated loops to the vehicle-treated loops to determine the pro-secretory effect.

-

Conclusion

This compound is a key player in the therapeutic effects of linaclotide, acting as a potent agonist of the guanylate cyclase-C receptor. Its activation of the cGMP signaling pathway in the intestine leads to increased fluid secretion and a reduction in visceral pain, making it an important molecule in the treatment of gastrointestinal disorders like IBS-C and CIC. The quantitative data and experimental protocols provided in this guide offer a foundation for further research and development of novel therapeutics targeting the GC-C/cGMP pathway.

References

- 1. xcessbio.com [xcessbio.com]

- 2. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. support.nanotempertech.com [support.nanotempertech.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Linaclotide inhibits colonic nociceptors and relieves abdominal pain via guanylate cyclase-C and extracellular cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Pharmacokinetics of Exemplar-123 in Preclinical Animal Models

As information regarding the pharmacokinetics of a compound designated "MM 419447" is not publicly available, this guide provides a representative in-depth technical overview using a fictional compound, Exemplar-123 , to illustrate the expected data presentation, experimental protocols, and visualizations requested. This document is intended to serve as a template for researchers, scientists, and drug development professionals.

This technical guide summarizes the pharmacokinetic profile of Exemplar-123, a novel small molecule inhibitor of the fictitious XYZ pathway, in mouse, rat, and beagle dog models. The following sections detail the experimental methodologies, present key pharmacokinetic parameters in a tabular format, and visualize the experimental workflow and a proposed metabolic pathway.

Experimental Protocols

The following protocols describe the methodologies used to assess the pharmacokinetic properties of Exemplar-123.

1.1 Animal Husbandry and Dosing

-

Species: Male CD-1 Mice (8 weeks old), Male Sprague-Dawley Rats (9 weeks old), Male Beagle Dogs (1-2 years old).

-

Housing: Animals were housed in temperature and humidity-controlled rooms with a 12-hour light/dark cycle. Standard chow and water were provided ad libitum. Animals were fasted overnight before dosing.

-

Dose Formulation: For intravenous (IV) administration, Exemplar-123 was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. For oral (PO) administration, Exemplar-123 was suspended in 0.5% methylcellulose in water.

-

Dose Administration:

-

Intravenous (IV): A single bolus dose was administered via the tail vein (mice and rats) or cephalic vein (dogs).

-

Oral (PO): A single dose was administered by oral gavage.

-

1.2 Sample Collection and Bioanalysis

-

Blood Sampling: Serial blood samples (approximately 50 µL for rodents, 200 µL for dogs) were collected from the saphenous vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Blood samples were collected into K2EDTA-coated tubes and centrifuged at 2000 x g for 10 minutes at 4°C to separate the plasma. Plasma samples were stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of Exemplar-123 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay had a lower limit of quantification (LLOQ) of 1 ng/mL.

1.3 Pharmacokinetic Analysis

Non-compartmental analysis was performed using Phoenix™ WinNonlin® software to calculate the following pharmacokinetic parameters:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

-

AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

-

T1/2: Terminal half-life.

-

CL: Total body clearance.

-

Vdss: Volume of distribution at steady state.

-

F%: Bioavailability (for oral doses).

Data Presentation: Pharmacokinetic Parameters of Exemplar-123

The following tables summarize the mean pharmacokinetic parameters of Exemplar-123 in mice, rats, and dogs after intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Exemplar-123 in CD-1 Mice (n=3 per group)

| Dose Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC(0-inf) (ng*hr/mL) | T1/2 (hr) | CL (mL/min/kg) | Vdss (L/kg) | F% |

| IV | 1 | 1520 | 0.08 | 850 | 1.8 | 19.6 | 2.5 | - |

| PO | 5 | 890 | 0.5 | 2100 | 2.1 | - | - | 49.4 |

Table 2: Pharmacokinetic Parameters of Exemplar-123 in Sprague-Dawley Rats (n=3 per group)

| Dose Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC(0-inf) (ng*hr/mL) | T1/2 (hr) | CL (mL/min/kg) | Vdss (L/kg) | F% |

| IV | 2 | 2850 | 0.08 | 3200 | 3.5 | 10.4 | 2.9 | - |

| PO | 10 | 1250 | 1.0 | 7800 | 3.8 | - | - | 48.8 |

Table 3: Pharmacokinetic Parameters of Exemplar-123 in Beagle Dogs (n=2 per group)

| Dose Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC(0-inf) (ng*hr/mL) | T1/2 (hr) | CL (mL/min/kg) | Vdss (L/kg) | F% |

| IV | 1 | 1800 | 0.08 | 2950 | 5.2 | 5.6 | 2.1 | - |

| PO | 5 | 950 | 2.0 | 8800 | 5.8 | - | - | 59.7 |

Visualizations

The following diagrams illustrate the experimental workflow and a proposed metabolic pathway for Exemplar-123.

Methodological & Application

Application Notes and Protocols for MM 419447 in T84 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 419447 is the active metabolite of linaclotide, a guanylate cyclase-C (GC-C) agonist approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.[1][2][3] this compound exerts its pharmacological effects by binding to and activating the GC-C receptor on the luminal surface of intestinal epithelial cells, such as the human colon carcinoma cell line T84.[1][2] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR). The subsequent efflux of chloride and bicarbonate ions into the intestinal lumen results in increased fluid secretion and accelerated intestinal transit.[4][5] These application notes provide detailed protocols for studying the effects of this compound on T84 cells, a well-established in vitro model for intestinal epithelial physiology.

Data Presentation

The following table summarizes the key in vitro pharmacological parameters of this compound and its parent compound, linaclotide, on T84 cells.

| Parameter | Value | Cell Line | Reference |

| This compound | |||

| Binding Affinity to GC-C | High, similar to linaclotide | T84 | [1] |

| Linaclotide | |||

| EC₅₀ for cGMP Accumulation | 3.7 ± 0.5 nM | T84 | [2] |

Note: While the exact EC₅₀ for this compound in T84 cells is not explicitly available in the searched literature, it is reported to have a similar high affinity and activity to linaclotide.[1]

Signaling Pathway

The signaling pathway of this compound in intestinal epithelial cells is a critical mechanism for regulating intestinal fluid homeostasis.

Caption: this compound binds to GC-C, increasing cGMP and activating CFTR.

Experimental Protocols

T84 Cell Culture

A foundational requirement for studying the effects of this compound is the proper maintenance of T84 cell cultures.

Materials:

-

T84 cells

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Culture T84 cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells every 3-4 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks at a 1:4 to 1:6 split ratio.

Intracellular cGMP Accumulation Assay

This protocol details the measurement of intracellular cGMP levels in T84 cells following treatment with this compound.

Materials:

-

T84 cells cultured in 96-well plates

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cGMP immunoassay kit

Protocol:

-

Seed T84 cells in a 96-well plate and grow to confluency.

-

On the day of the experiment, wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10-15 minutes to prevent cGMP degradation.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Add the different concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by aspirating the medium and adding cell lysis buffer.

-

Measure the intracellular cGMP concentration using a commercial cGMP immunoassay kit according to the manufacturer's instructions.

-

Normalize the cGMP levels to the protein concentration in each well.

Caption: Workflow for measuring intracellular cGMP in T84 cells.

Transepithelial Electrical Resistance (TER) Measurement

This protocol is used to assess the effect of this compound on the integrity and ion transport across a polarized T84 cell monolayer.

Materials:

-

T84 cells

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Cell culture medium

-

This compound

-

Epithelial voltohmmeter (EVOM) with "chopstick" electrodes

Protocol:

-

Seed T84 cells on Transwell inserts at a high density.

-

Allow the cells to grow and form a polarized monolayer for 7-14 days, monitoring the development of high transepithelial electrical resistance (TER). A stable TER of >1000 Ω·cm² indicates a confluent and well-polarized monolayer.

-

On the day of the experiment, replace the medium in the apical and basolateral compartments with fresh, pre-warmed medium.

-

Measure the baseline TER of each Transwell insert using an EVOM.

-

Add this compound to the apical compartment of the Transwell inserts at the desired concentrations.

-

Measure the TER at various time points after the addition of this compound (e.g., 0, 1, 2, 4, 6, and 24 hours).

-

A decrease in TER is indicative of increased ion transport across the monolayer, consistent with the opening of CFTR channels.

Caption: Workflow for measuring transepithelial electrical resistance.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the pharmacological effects of this compound on T84 cells. By utilizing these standardized methods, scientists can further elucidate the mechanisms of GC-C agonism and its potential therapeutic applications in gastrointestinal disorders.

References

- 1. Improving the Gastrointestinal Stability of Linaclotide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologic properties, metabolism, and disposition of linaclotide, a novel therapeutic peptide approved for the treatment of irritable bowel syndrome with constipation and chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Review article: linaclotide for the management of irritable bowel syndrome with constipation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesizing MM 419447 for Research Applications: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract